4-(5-Methylthiophen-3-yl)benzoic acid is an organic compound characterized by a benzoic acid moiety substituted with a 5-methylthiophene group. This compound is notable for its potential applications in medicinal chemistry and materials science due to the unique properties imparted by the thiophene ring. The molecular formula of 4-(5-Methylthiophen-3-yl)benzoic acid is , and it has a molecular weight of approximately 218.27 g/mol. The compound is classified under benzoic acids and thiophene derivatives, which are known for their diverse chemical reactivity and biological activities.
The synthesis of 4-(5-Methylthiophen-3-yl)benzoic acid can be achieved through various methods, with the Suzuki-Miyaura coupling reaction being one of the most prominent. This method involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst.
This method is favored for its efficiency in forming carbon-carbon bonds, which is crucial for synthesizing complex organic molecules.
The structure of 4-(5-Methylthiophen-3-yl)benzoic acid can be represented by its canonical SMILES notation: CC1=CC(=CS1)C2=CC(=CC=C2)C(=O)O
. The compound features a thiophene ring attached to a benzoic acid structure, which enhances its chemical properties.
4-(5-Methylthiophen-3-yl)benzoic acid can undergo several chemical reactions, including:
The specific conditions for these reactions vary based on the desired product but generally involve standard laboratory techniques for organic synthesis.
The mechanism of action for 4-(5-Methylthiophen-3-yl)benzoic acid involves its interaction with various biological targets. Thiophene derivatives are known to modulate signaling pathways by acting on specific receptors or enzymes:
4-(5-Methylthiophen-3-yl)benzoic acid has several scientific uses:
This compound exemplifies the versatility of thiophene derivatives in both academic research and industrial applications, highlighting its importance in advancing chemical science and technology.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2